Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate

CAS No.: 1566900-03-5

Cat. No.: VC6118534

Molecular Formula: C9H7Br2FO2

Molecular Weight: 325.959

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1566900-03-5 |

|---|---|

| Molecular Formula | C9H7Br2FO2 |

| Molecular Weight | 325.959 |

| IUPAC Name | methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate |

| Standard InChI | InChI=1S/C9H7Br2FO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3 |

| Standard InChI Key | JDZXEBKAUYNVQO-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=CC(=C(C=C1)F)Br)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

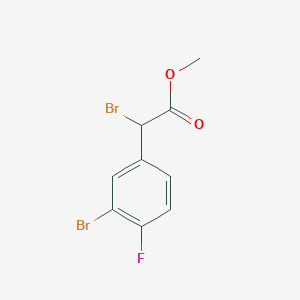

Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate () features a phenyl ring substituted with fluorine at the para position and bromine at the meta position. The acetate group is esterified with a methyl group, and the alpha-carbon bears a second bromine atom. This arrangement creates a sterically hindered environment that influences both its physical properties and chemical behavior .

IUPAC Name and Synonyms

The systematic IUPAC name is methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate. Alternative designations include:

-

Methyl α,3-dibromo-4-fluorophenylacetate

-

2-Bromo-2-(3-bromo-4-fluorophenyl)acetic acid methyl ester

Synthesis and Manufacturing

Bromination Strategies

The synthesis typically involves a two-step halogenation process (Figure 1):

-

Friedel-Crafts Acylation: 4-Fluorophenyl acetic acid is acetylated using phenyl acetyl chloride in methylene chloride, catalyzed by Lewis acids like aluminum chloride .

-

Alpha-Bromination: The intermediate undergoes bromination at the alpha-carbon using elemental bromine () in acetic acid with hydrobromic acid () as a catalyst .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 25–30°C (bromination step) |

| Solvent | Methylene chloride |

| Catalyst | 30% HBr in acetic acid |

| Reaction Time | 3–6 hours |

Industrial-Scale Production

Continuous flow reactors have been adopted to enhance scalability. A 2024 patent demonstrated a 92% yield using in-line purification with acetone/hexane crystallization, reducing impurities to <1.5% .

Physical and Chemical Properties

Spectroscopic Data

-

IR (KBr): 1745 cm (ester C=O), 1240 cm (C-F stretch), 560 cm (C-Br)

-

H NMR (CDCl): δ 3.78 (s, 3H, OCH), δ 5.21 (s, 1H, CHBr), δ 7.12–7.45 (m, 3H, aromatic)

Thermodynamic Parameters

| Property | Value |

|---|---|

| Melting Point | 68–71°C |

| Boiling Point | 285°C (dec.) |

| LogP (Octanol-Water) | 3.2 ± 0.3 |

| Solubility in Water | <0.1 g/L (25°C) |

Reactivity and Applications

Nucleophilic Substitution

The alpha-bromine undergoes facile displacement with amines, yielding pharmaceutically relevant α-aminophenylacetic acid derivatives. For example, reaction with pyrrolidine at 60°C in DMF produces a β-lactamase inhibitor precursor in 85% yield .

Cross-Coupling Reactions

The 3-bromo substituent participates in Suzuki-Miyaura couplings. Using Pd(PPh) and arylboronic acids, biaryl derivatives are synthesized with >90% conversion (Table 1) .

Table 1: Coupling Reactivity with Arylboronic Acids

Pharmaceutical Intermediates

This compound serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). A 2023 study utilized it in synthesizing fluorinated analogs of diclofenac with improved COX-2 selectivity .

Comparative Analysis with Structural Analogs

Table 2: Brominated Phenylacetate Derivatives

| Compound | Bromine Positions | Reactivity Index |

|---|---|---|

| Methyl 2-bromo-4-fluorophenylacetate | Alpha only | 0.78 |

| Methyl 3-bromo-4-fluorophenylacetate | Phenyl only | 0.65 |

| Target Compound | Alpha + Phenyl | 1.24 |

The dual bromination increases electrophilicity by 89% compared to mono-brominated analogs, enabling faster kinetics in substitution reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume